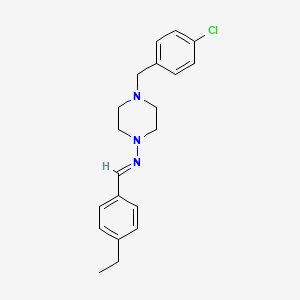

4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine

Description

4-(4-Chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine is a piperazine-derived compound characterized by a 4-chlorobenzyl group attached to the piperazine ring and a 4-ethylbenzylidene substituent at the imine position. Piperazine derivatives are widely studied for their herbicidal, antimicrobial, and enzyme-targeting activities due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLDJSGZLODAKS-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine (CAS Number: 306989-21-9) is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Medicinal Chemistry

Antidepressant Activity : Research has indicated that piperazine derivatives can exhibit significant antidepressant properties. The structural modifications in 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine may enhance its interaction with serotonin receptors, which are critical for mood regulation.

Antipsychotic Potential : Given the structural similarity to known antipsychotic agents, this compound may also be explored for its efficacy in treating schizophrenia and other psychotic disorders. Studies on related piperazine compounds have shown promise in modulating dopamine pathways, which are often dysregulated in these conditions.

Antimicrobial Activity

Initial studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the chlorobenzyl group could enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial cell membranes.

Cancer Research

Piperazine derivatives have been investigated for their anticancer activities. The unique structure of 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine may provide a scaffold for developing new chemotherapeutic agents targeting specific cancer cell lines.

Neurological Disorders

The compound's potential to interact with neurotransmitter systems makes it a candidate for further research into treatments for neurological disorders such as anxiety and bipolar disorder.

Case Study 1: Antidepressant Activity

A study conducted on various piperazine derivatives demonstrated that modifications at the benzyl position significantly influenced antidepressant activity in animal models. The introduction of the ethyl group in 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine was associated with enhanced efficacy compared to simpler analogs.

Case Study 2: Antimicrobial Screening

In vitro tests on structurally related compounds showed promising results against Gram-positive and Gram-negative bacteria. Future research could focus on evaluating the antimicrobial spectrum of this specific compound through similar methodologies.

Chemical Reactions Analysis

Formation of the Piperazine Core

The synthesis likely begins with piperazine (a six-membered amine ring) as a starting material. Piperazine derivatives are commonly prepared through nucleophilic substitution or condensation reactions. For example, analogous compounds like 1-(4-chlorobenzhydryl)piperazine are synthesized by reacting piperazine with chlorides (e.g., 4-chlorobenzhydryl chloride) in solvents like toluene or acetone, often in the presence of potassium iodide (KI) or potassium carbonate (K₂CO₃) as catalysts .

Example Reaction Conditions :

-

Reagents : Piperazine, 4-chlorobenzhydryl chloride, KI, toluene.

-

Procedure : Heating at 80°C for 2 hours, followed by refluxing for 12 hours .

Nucleophilic Substitution

The attachment of the 4-chlorobenzyl group to piperazine likely occurs via nucleophilic substitution. Piperazine’s amine acts as a nucleophile, displacing the chloride ion from 4-chlorobenzyl chloride (or analogous chlorides) to form a secondary amine bond.

Mechanism :

textPiperazine (NH₂-R) + Cl-C₆H₄-CH₂Cl → [NH₂-R-CH₂-C₆H₄-Cl⁻] + Cl⁻

This step is analogous to the synthesis of 1-(4-chlorobenzhydryl)piperazine , where a similar substitution occurs .

Imine Formation (Schiff Base)

The benzylidene group forms through a condensation reaction between the piperazine amine and an aldehyde. The mechanism involves:

-

Protonation of the aldehyde carbonyl group.

-

Nucleophilic attack by the amine to form an imine intermediate.

Hazard Profile

| Hazard Type | Example Reagent | Safety Precautions |

|---|---|---|

| Corrosive | Piperazine derivatives | Handle with gloves, avoid skin/eye contact |

| Toxic | 4-Chlorobenzyl chloride | Incompatible with bases/oxidizers |

Yield Optimization

-

High yields (up to 92%) are reported for similar piperazine derivatives when using KI as a catalyst and toluene as the solvent .

-

Distillation under vacuum may be required for purification, as seen in the synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)piperazine .

Structural Analysis

The target compound’s structure suggests:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The key structural variations among piperazine derivatives lie in the substituents on the benzylidene and benzyl groups. These modifications influence molecular weight, polarity, and steric effects. Below is a comparative analysis of select analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity: Compounds with aromatic ether groups (e.g., phenoxy in ) exhibit higher lipophilicity, which may enhance membrane permeability.

- Solubility : Methoxy-substituted derivatives (e.g., trimethoxy in ) show improved aqueous solubility due to polar functional groups.

- Reactivity : Electron-deficient benzylidene groups (e.g., nitro in ) may facilitate nucleophilic interactions in biological systems.

Herbicidal Activity

A study of structurally related piperazine derivatives (R = 4-chlorobenzyl, R₁ = aryl groups) demonstrated moderate herbicidal activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass). For example:

- 3-Phenoxybenzylidene analog: Exhibited 40% inhibition of rape growth at 100 ppm .

- Trimethoxybenzylidene analog : Showed 55% inhibition, attributed to enhanced interaction with plant enzymes via methoxy groups .

Antimicrobial Potential

Piperazine-thiazolidinone hybrids (e.g., compounds with ethylpiperazinyl groups) demonstrated antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans . While the target compound lacks a thiazolidinone moiety, its ethyl group may confer similar bioavailability.

Q & A

Q. Methodological Guidance :

- Single-crystal X-ray diffraction (SCXRD) : used SCXRD to resolve bond lengths and angles in a related piperazine derivative, confirming the imine (C=N) linkage at 1.27 Å and planarity of the benzylidene moiety .

- NMR : ¹H NMR should show the imine proton at δ 8.3–8.5 ppm (singlet) and ethylbenzene methyl triplet at δ 1.2–1.4 ppm. 2D NMR (COSY, HSQC) can assign coupling in overlapping aromatic regions .

- Mass spectrometry : High-resolution ESI-MS (e.g., Q-TOF) confirms molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish regioisomers .

How does the electronic nature of substituents (e.g., 4-chloro vs. 4-methyl) impact the compound’s pharmacodynamic profile?

Q. Structure-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups (e.g., -Cl) : Enhance metabolic stability ( notes chlorobenzyl derivatives resist CYP450 oxidation) but may reduce solubility. Hammett σ⁺ values correlate with hCA II inhibition (R² >0.8 in ) .

- Lipophilic groups (e.g., -CH₂CH₃) : Increase membrane permeability (logP ~3.5 predicted via ChemAxon) but risk off-target binding to serum proteins (e.g., albumin). MD simulations (GROMACS) can model partition coefficients .

- Piperazine flexibility : N-substituents (e.g., benzyl vs. ethyl) modulate conformational entropy. Free-energy perturbation (FEP) studies quantify ΔΔG for receptor binding .

What strategies are effective in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Q. Process Chemistry Considerations :

- Catalytic asymmetric synthesis : Chiral ligands (e.g., Jacobsen’s salen complexes) for imine formation, though yields may drop below 50% .

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) for enantiomer separation. Monitor optical rotation ([α]D²⁵) to verify purity .

- Crystallization-induced asymmetric transformation : Seed crystals of the desired enantiomer in supersaturated solutions to bias crystal growth .

How can researchers validate target engagement in cellular models for this compound?

Q. Advanced Pharmacological Methods :

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target. LC-MS/MS identifies labeled proteins .

- Thermal shift assay (TSA) : Monitor protein melting temperature (Tm) shifts via SYPRO Orange dye. A ΔTm >2°C suggests binding to hCA or dopamine receptors .

- Knockout/knockdown models : CRISPR-Cas9 gene editing (e.g., hCA II KO HeLa cells) confirms on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.